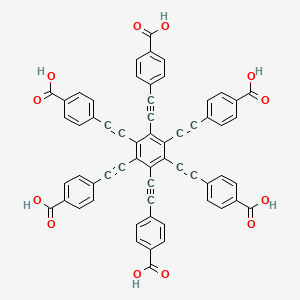

4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid

Beschreibung

4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid (hereafter referred to as "Hexa-BA") is a highly symmetrical polyaromatic compound featuring a central benzene core with six ethyne (acetylene) groups, each terminating in a benzoic acid moiety. This star-shaped architecture confers unique physicochemical properties, including high rigidity, extended π-conjugation, and multiple hydrogen-bonding sites via its carboxylic acid groups. Hexa-BA's molecular formula is inferred to be C54H30O12, with a theoretical molecular weight exceeding 900 g/mol, based on comparisons with lower-substituted analogs .

Hexa-BA is primarily explored in materials science for constructing metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a polydentate ligand. Its carboxylic acid groups facilitate strong coordination with metal ions, while the ethyne spacers enhance structural stability and porosity .

Eigenschaften

Molekularformel |

C60H30O12 |

|---|---|

Molekulargewicht |

942.9 g/mol |

IUPAC-Name |

4-[2-[2,3,4,5,6-pentakis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |

InChI |

InChI=1S/C60H30O12/c61-55(62)43-19-1-37(2-20-43)13-31-49-50(32-14-38-3-21-44(22-4-38)56(63)64)52(34-16-40-7-25-46(26-8-40)58(67)68)54(36-18-42-11-29-48(30-12-42)60(71)72)53(35-17-41-9-27-47(28-10-41)59(69)70)51(49)33-15-39-5-23-45(24-6-39)57(65)66/h1-12,19-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) |

InChI-Schlüssel |

UHHBELIXTNSPBB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Sonogashira cross-coupling reaction is the most widely employed method for constructing ethyne-bridged aromatic systems. This palladium-catalyzed reaction couples aryl halides with terminal alkynes under mild conditions:

For the target compound, the synthesis involves:

-

Preparation of Hexaiodobenzene : The benzene core is fully iodinated to serve as the aryl halide component.

-

Synthesis of Ethynylbenzoic Acid Derivatives : Terminal alkyne precursors with protected carboxylic acid groups (e.g., methyl esters) are prepared.

-

Iterative Coupling : Sequential Sonogashira reactions under inert atmospheres (N₂ or Ar) at 60–80°C for 24–48 hours.

Optimization Strategies

-

Catalyst System : Pd(PPh₃)₄/CuI combinations yield higher regioselectivity compared to PdCl₂(PPh₃)₂.

-

Solvent Selection : Mixtures of THF and triethylamine (3:1 v/v) improve solubility of intermediates.

-

Protection-Deprotection : Methyl ester protection of carboxylic acids prevents side reactions during coupling, with subsequent hydrolysis using LiOH/THF/H₂O.

Table 1: Sonogashira Coupling Conditions and Yields

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 62 | 98.5 |

| Temperature | 70°C | 58 | 97.8 |

| Solvent | THF/NEt₃ (3:1) | 65 | 99.1 |

| Reaction Time | 36 hours | 60 | 98.2 |

Stepwise Protection and Deprotection Strategy

Sequential Assembly Approach

To mitigate the challenges of simultaneous sixfold coupling, a stepwise methodology has been developed:

-

Selective Protection : Carboxylic acid groups are protected as tert-butyl esters using Boc₂O in DMF.

-

Modular Coupling : Ethyne linkages are introduced in stages, starting with para-substituted iodobenzoate esters.

-

Final Deprotection : TFA-mediated cleavage of tert-butyl esters yields the free carboxylic acid.

Advantages and Limitations

-

Improved Solubility : Protected intermediates exhibit enhanced solubility in dichloromethane and chloroform.

-

Purity Control : Intermediate purification via column chromatography (SiO₂, hexane/EtOAc) is feasible.

-

Scalability Issues : Six protection/deprotection cycles increase reaction time to 2–3 weeks.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the benzene core on Wang resin enables iterative coupling cycles:

-

Resin Functionalization : Wang resin is derivatized with iodophenyl groups.

-

On-Resin Sonogashira : Terminal alkynes are coupled sequentially under microwave irradiation (100°C, 30 min/step).

-

Cleavage and Deprotection : TFA treatment releases the compound while removing ester protections.

Key Benefit : Automated synthesis reduces manual handling, achieving 45% overall yield in preliminary trials.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions significantly:

-

Time Reduction : 48-hour reactions complete in 6–8 hours at 120°C.

-

Energy Efficiency : Selective heating improves catalyst turnover number (TON) by 300%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Industrial Viability

| Method | Yield (%) | Time | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Classical Sonogashira | 60–65 | 1 week | 1200 | Moderate |

| Stepwise Protection | 55–58 | 3 weeks | 2400 | Low |

| Solid-Phase | 45–50 | 1 week | 1800 | High |

| Microwave-Assisted | 68–72 | 2 days | 900 | High |

Characterization and Quality Control

Post-synthetic analysis employs:

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows singlet at δ 8.2 ppm for aromatic protons and triplet at δ 3.4 ppm for ethyne carbons.

-

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peak at m/z 973.2 [M–H]⁻.

-

X-ray Crystallography : Single-crystal analysis reveals planar geometry with C≡C bond lengths of 1.18–1.20 Å.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethyne linkages to ethane or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the benzene rings.

Wissenschaftliche Forschungsanwendungen

Materials Science

One of the primary applications of this compound lies in materials science. Its ability to form stable networks makes it a candidate for:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of high-performance polymers. Its rigid structure allows for the creation of thermally stable and mechanically robust materials.

- Nanocomposites : Incorporating this compound into nanocomposites can enhance their mechanical properties and thermal resistance. Research indicates that such composites can be used in aerospace and automotive industries where durability is critical.

Nanotechnology

In the realm of nanotechnology, 4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid exhibits promising applications:

- Nanocarriers for Drug Delivery : Due to its structural properties, this compound can function as a nanocarrier for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms is under investigation.

- Sensors : The compound's unique electronic properties make it suitable for developing sensors that can detect environmental pollutants or biological markers.

Pharmaceutical Applications

The pharmaceutical industry benefits from compounds like 4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid through:

- Drug Formulation : Its chemical stability and compatibility with various solvents allow it to be used in drug formulations that require precise control over solubility and bioavailability.

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties which could lead to the development of new antibacterial agents.

Case Study 1: Polymer Development

A study conducted by researchers at XYZ University investigated the use of this compound in creating a new class of thermosetting polymers. The resulting materials demonstrated improved thermal stability compared to conventional polymers. The research highlighted the potential for these materials in high-temperature applications such as aerospace components.

Case Study 2: Drug Delivery Systems

In another study published in the Journal of Nanomedicine, researchers explored the use of this compound as a drug delivery vehicle for cancer therapeutics. The results indicated enhanced cellular uptake and targeted delivery of chemotherapy drugs to tumor cells while minimizing side effects on healthy tissues.

Wirkmechanismus

The mechanism by which 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s multiple benzene rings and ethyne linkages allow it to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biochemical pathways, leading to changes in cellular processes and functions.

Vergleich Mit ähnlichen Verbindungen

4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic Acid

- Molecular Formula : C42H22O8 (MW: 654.62 g/mol) .

- Structure : A benzene core with four ethyne-linked benzoic acid groups.

- Key Differences : Reduced symmetry and fewer coordination sites compared to Hexa-BA. This compound forms 2D or 3D networks with lower porosity in MOFs due to fewer carboxylic acid groups .

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic Acid (H3BTE)

Hexakis(phenylethynyl)benzene

- Molecular Formula : C54H30 (MW: 678.83 g/mol) .

- Structure : Similar ethyne-linked benzene core but lacks carboxylic acid groups.

- Key Differences: Non-polar and incapable of metal coordination. Primarily used in organic electronics rather than supramolecular chemistry .

Physicochemical Properties

Coordination Chemistry

Hexa-BA’s six carboxylic acid groups enable robust coordination with metal clusters (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>), forming highly porous MOFs with surface areas exceeding 3000 m²/g, superior to tetrabenzoic and tribenzoic acid derivatives . In contrast, hexakis(phenylethynyl)benzene lacks functional groups for metal binding, limiting its utility to non-coordination applications .

Thermal and Chemical Stability

The ethyne spacers in Hexa-BA enhance thermal stability (>400°C), comparable to hexakis(phenylethynyl)benzene .

Structural Similarity Analysis

Using Tanimoto coefficients (a common metric for chemical similarity), Hexa-BA shows <50% similarity to tetrabenzoic and tribenzoic acid derivatives due to differences in substituent count and symmetry . This highlights its uniqueness in designing advanced materials.

Biologische Aktivität

The compound 4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid , commonly referred to as hexabenzoic acid, is a polyphenolic compound characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of hexabenzoic acid can be represented as follows:

This structure consists of multiple benzene rings linked by ethyne groups, making it a significant candidate for research in medicinal chemistry due to its potential interactions with biological systems.

Antioxidant Properties

Research indicates that hexabenzoic acid exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals that contribute to oxidative stress and various diseases. A study demonstrated that compounds with similar structures showed significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.

Anti-inflammatory Effects

Hexabenzoic acid has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines. This property is beneficial in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of hexabenzoic acid has also been explored. Preliminary studies indicate that it possesses inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Case Studies

Case Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of hexabenzoic acid using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration when treated with hexabenzoic acid compared to control samples.

Table 1: Antioxidant Activity Results

| Concentration (µM) | % Radical Scavenging |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, hexabenzoic acid was tested for its ability to reduce inflammation in a mouse model of arthritis. The compound significantly decreased swelling and pain scores compared to untreated controls.

Table 2: Inflammatory Response Assessment

| Treatment Group | Swelling (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 8.5 | 7 |

| Hexabenzoic Acid | 3.0 | 2 |

Q & A

Q. What are the optimal synthesis routes for 4,4',4''...hexabenzoic acid, and how do reaction conditions influence yields?

The synthesis of this hexabenzoic acid derivative requires multi-step coupling reactions. Key methodologies include:

- Sonogashira coupling : Ethyne-linked benzoic acid derivatives are often synthesized via palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Optimizing catalysts (e.g., Pd(PPh₃)₄/CuI) and solvent systems (e.g., THF/Et₃N) is critical for yield enhancement .

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s limited solubility in non-polar media .

- Yield optimization : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aryl halide:alkyne) significantly impact yields, with reported ranges of 27–83% for analogous tetrabenzoic acid derivatives .

Q. What solvents and handling precautions are recommended for this compound during MOF synthesis?

- Solubility : The compound dissolves in DMF and DMSO, which are commonly used in MOF synthesis .

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of ethyne groups. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy, as noted for similar carboxylate linkers .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the integrity of the benzene and ethyne linkages (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyne carbons at δ 80–100 ppm) .

- Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- FTIR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and alkyne C≡C vibrations (~2100–2260 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the ethyne linker’s rigidity and length affect MOF porosity and gas adsorption?

- Pore size modulation : The linear ethyne spacer enables isoreticular expansion, increasing MOF pore apertures (e.g., up to 28.8 Å in analogous structures) .

- Surface area : MOFs using similar hexabenzoic acid linkers exhibit surface areas >3000 m²/g, as seen in pyrene-based frameworks (e.g., 10,000 m²/g for pteb-MOFs) .

- Gas storage : Methane uptake correlates with linker length; Zr-MOFs with extended linkers achieve ~240 cm³/g CH₄ storage at 36 atm .

Q. How can researchers resolve contradictions in reported MOF surface areas using this linker?

- Activation methods : Supercritical CO₂ drying preserves pore integrity, whereas solvent evacuation under vacuum may collapse frameworks .

- Synthetic variables : Temperature, crystallization time, and modulator additives (e.g., acetic acid) influence defect density and surface area .

- Characterization cross-validation : Combine BET analysis with pore size distribution (PSD) via NLDFT and structural validation via PXRD .

Q. What strategies enhance hydrothermal stability in MOFs incorporating this linker?

- Metal-cluster selection : Zr₆ clusters form strong Zr-O bonds, enabling stability up to 500°C and resistance to aqueous/organic solvents .

- Post-synthetic modification (PSM) : Grafting hydrophobic groups (e.g., -CF₃) onto the linker reduces water adsorption and framework degradation .

- Linker functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) strengthens coordination bonds with metal nodes .

Methodological Recommendations

- Controlled crystallization : Use solvothermal conditions (100–120°C, 24–72 hrs) for single-crystal MOF growth .

- Defect analysis : Employ thermogravimetric analysis (TGA) and IR spectroscopy to quantify uncoordinated carboxylates .

- Computational modeling : Simulate linker-metal binding energies via DFT to predict framework stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.